ethyl 2-(2-((4-cyclohexyl-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
The compound ethyl 2-(2-((4-cyclohexyl-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a multifunctional heterocyclic molecule characterized by:
- A 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate core, which provides a rigid bicyclic framework.
- A thioacetamido linker connecting the core to a 1,2,4-triazole ring substituted with a cyclohexyl group.
- A 4-methyl-3-nitrobenzamido side chain, enhancing steric bulk and electronic diversity.
The synthesis likely involves sequential steps: (i) preparation of the tetrahydrobenzo[b]thiophene core via cyanoacetylation , (ii) introduction of the triazole-thioacetamido moiety via nucleophilic substitution or coupling reactions , and (iii) functionalization with the nitrobenzamide group .
Properties
IUPAC Name |
ethyl 2-[[2-[[4-cyclohexyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N6O6S2/c1-3-42-29(39)26-21-11-7-8-12-23(21)44-28(26)32-25(37)17-43-30-34-33-24(35(30)20-9-5-4-6-10-20)16-31-27(38)19-14-13-18(2)22(15-19)36(40)41/h13-15,20H,3-12,16-17H2,1-2H3,(H,31,38)(H,32,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKPSYZUUKGLDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(N3C4CCCCC4)CNC(=O)C5=CC(=C(C=C5)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N6O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((4-cyclohexyl-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered interest for its potential biological activities. This article aims to consolidate the available research findings regarding its biological activity, including antimicrobial properties and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Triazole ring : Known for its role in various biological activities.
- Thioacetamide group : May enhance solubility and bioavailability.
- Tetrahydrobenzo[b]thiophene core : Associated with diverse pharmacological effects.
Table 1 summarizes the chemical properties of the compound:
| Property | Value |
|---|---|
| Molecular Formula | C24H30N4O3S |
| Molecular Weight | 446.58 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds in the same class have demonstrated effectiveness against various bacterial strains including:
- Antifungal Activity : Similar derivatives have shown activity against fungi such as:
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of bacterial cell wall synthesis : This is a common target for many antimicrobial agents.
- Interference with metabolic pathways : The triazole moiety may inhibit enzymes involved in fungal sterol synthesis.
Study 1: Synthesis and Evaluation
A study synthesized a series of compounds related to this compound and evaluated their biological activity. The results indicated that several derivatives exhibited potent antibacterial and antifungal properties .
Study 2: Structure Activity Relationship (SAR)
Another investigation focused on the structure activity relationship (SAR) of similar compounds. The study found that modifications on the triazole ring significantly influenced antimicrobial potency. Substituents such as methyl and nitro groups enhanced activity against specific pathogens .
Scientific Research Applications
Biological Applications
Ethyl 2-(2-((4-cyclohexyl-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been studied for its potential in several therapeutic areas:
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example:
- Antibacterial Studies : Compounds with similar structures have shown effectiveness against various bacterial strains through mechanisms that disrupt bacterial cell wall synthesis or inhibit protein synthesis .
Antioxidant Properties
The antioxidant capacity of related compounds has been evaluated through in vitro assays. These studies demonstrate the ability to scavenge free radicals and reduce oxidative stress markers in biological systems .
Antitumor Activity
Some derivatives have been reported to possess antitumor effects. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through interference with cellular signaling pathways .
Case Studies
Several studies have documented the synthesis and evaluation of compounds structurally related to this compound:
Comparison with Similar Compounds
Structural Analogues of the Tetrahydrobenzo[b]Thiophene Core
Key derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and their properties are summarized below:
Key Observations :
- The 4-methyl-3-nitrobenzamido group introduces strong electron-withdrawing effects, which may influence redox activity or metabolic stability compared to non-nitrated analogs .
Triazole-Containing Derivatives
Triazole-thioacetamide derivatives exhibit diverse bioactivities. Relevant examples include:
Comparison with Target Compound :
Functional Group Impact on Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
